molecular formula C16H17ClN2O2S B2986046 2-chloro-N-(2-phenoxyethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide CAS No. 2034459-19-1

2-chloro-N-(2-phenoxyethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide

Cat. No.: B2986046
CAS No.: 2034459-19-1
M. Wt: 336.83
InChI Key: SOTTYYHLJJARHZ-UHFFFAOYSA-N
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Description

The compound “2-chloro-N-(2-phenoxyethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide” is likely to be an organic compound containing a pyridine ring, which is a six-membered ring with one nitrogen atom, and a thieno ring, which is a five-membered ring containing one sulfur atom . The compound also contains a carboxamide group (-CONH2), a phenoxy group (Ph-O-), and a chloro group (-Cl).


Molecular Structure Analysis

The molecular structure of this compound would likely be planar around the pyridine and thieno rings due to the sp2 hybridization of these ring systems . The presence of the nitrogen in the pyridine ring and the sulfur in the thieno ring could potentially have interesting effects on the electronic properties of the molecule.


Chemical Reactions Analysis

Pyridine derivatives are known to undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions . The presence of the electron-withdrawing carboxamide group could potentially make the pyridine ring more susceptible to electrophilic attack.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .

Scientific Research Applications

Synthesis and Derivatives

This compound is a key intermediate in the synthesis of various heterocyclic compounds. For example, its derivatives have been used in the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[1,6-a]benzimidazoles, showcasing its utility in creating fused systems with potential applications in drug development and materials science (Bakhite, Al‐Sehemi, & Yamada, 2005).

Antimicrobial Activity

Derivatives of this compound have been investigated for their antimicrobial activities. Research has shown that certain pyridothienopyrimidines and pyridothienotriazines, synthesized from similar structures, possess significant antimicrobial properties, highlighting the compound's relevance in the development of new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Material Science Applications

In material science, the compound's derivatives have been used to synthesize aromatic polyamides and polyimides based on 3,3-bis[4-(4-aminophenoxy)phenyl]-phthalimidine, which are of interest due to their potential applications in creating high-performance polymers with excellent thermal stability and solubility properties (Yang & Lin, 1995).

Safety and Hazards

As with any chemical compound, appropriate safety precautions should be taken when handling this compound. The specific hazards would depend on various factors such as the compound’s reactivity, toxicity, and volatility .

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its reactivity towards various chemical reagents .

Properties

IUPAC Name

2-chloro-N-(2-phenoxyethyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2S/c17-15-10-12-11-19(8-6-14(12)22-15)16(20)18-7-9-21-13-4-2-1-3-5-13/h1-5,10H,6-9,11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOTTYYHLJJARHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC(=C2)Cl)C(=O)NCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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